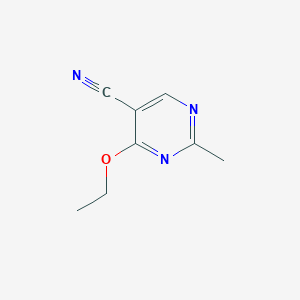

4-Ethoxy-2-methylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

4-ethoxy-2-methylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C8H9N3O/c1-3-12-8-7(4-9)5-10-6(2)11-8/h5H,3H2,1-2H3 |

InChI Key |

XZQDAFYKLGHMDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC=C1C#N)C |

Origin of Product |

United States |

Chemical Reactivity and Potential Applications

The reactivity of 4-Ethoxy-2-methylpyrimidine-5-carbonitrile is dictated by its constituent functional groups: the pyrimidine (B1678525) ring, the ethoxy group, the methyl group, and the nitrile group.

Nitrile Group (-C≡N): The cyano group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine (-CH₂NH₂), providing a key linkage point for further derivatization.

Ethoxy Group (-OCH₂CH₃): The C4-ethoxy group is an electron-donating group. While generally stable, it can potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding 4-hydroxypyrimidine (B43898) derivative.

Pyrimidine Ring: The pyrimidine ring itself is relatively stable due to its aromaticity but can participate in certain reactions. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, although less so at the substituted positions.

Potential applications in organic synthesis stem from this reactivity. The compound could serve as a key intermediate in the synthesis of more complex heterocyclic systems, particularly for creating libraries of compounds for biological screening. arkat-usa.org For example, reduction of the nitrile to an amine would allow for the attachment of various side chains, a common strategy in drug discovery. nih.gov

Putative Biological and Pharmacological Profile

No specific biological or pharmacological studies on 4-Ethoxy-2-methylpyrimidine-5-carbonitrile have been published. However, based on the extensive research into analogous compounds, a putative profile can be inferred.

The pyrimidine-5-carbonitrile scaffold is a well-known pharmacophore found in many kinase inhibitors. rsc.org Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, it is plausible that this compound could exhibit inhibitory activity against various protein kinases.

Numerous studies have demonstrated that derivatives of pyrimidine-5-carbonitrile possess significant antiproliferative activity against various cancer cell lines, including colon, breast, and lung cancer. wjarr.comnih.gov The mechanism often involves the inhibition of enzymes like EGFR or VEGFR-2. nih.govrsc.org Furthermore, this class of compounds has been investigated for anti-inflammatory properties, often through the inhibition of COX-2 enzymes. nih.govnih.gov

Therefore, this compound represents a candidate molecule for screening in anticancer and anti-inflammatory research programs. Its specific activity and potency would need to be determined through in vitro and in vivo experimental testing.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Ethoxy 2 Methylpyrimidine 5 Carbonitrile

Comprehensive Spectroscopic Analysis for Structural Elucidation

A complete spectroscopic analysis is fundamental for the unambiguous confirmation of the chemical structure of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) and Raman spectroscopy, and X-ray crystallography provide complementary information on the connectivity of atoms, molecular weight, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

No published ¹H, ¹³C, or 2D-NMR data for 4-ethoxy-2-methylpyrimidine-5-carbonitrile could be located. Such data would be invaluable for confirming the presence and connectivity of the ethoxy, methyl, and pyrimidine (B1678525) nitrile moieties.

Mass Spectrometry (HRMS, GC-MS, LC-MS)

Detailed high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) data for this compound are not available in the reviewed literature. This information would be crucial for determining the compound's exact mass and fragmentation pattern, further confirming its molecular formula (C₈H₉N₃O).

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra for this compound have been published. These vibrational spectroscopy techniques would be instrumental in identifying characteristic functional group vibrations, such as the C≡N stretch of the nitrile group, C-O stretches of the ethoxy group, and various vibrations of the pyrimidine ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure of this compound has not been reported. X-ray crystallography would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No computational studies using Density Functional Theory (DFT) or other quantum chemical methods for the geometry optimization and electronic structure analysis of this compound were found in the scientific literature. Such calculations would allow for the prediction of its three-dimensional structure, electrostatic potential, and frontier molecular orbitals, which are important for understanding its reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's flexibility, conformational preferences, and interactions with its environment.

A key aspect of the conformational analysis of this molecule is the rotation around the C-O bond of the ethoxy group. This rotation dictates the spatial orientation of the ethyl group relative to the pyrimidine ring, which can significantly influence the molecule's steric and electronic properties. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations. For instance, simulations could reveal whether the ethyl group prefers to lie in the plane of the pyrimidine ring or perpendicular to it, and the energy barriers between these states.

To illustrate the type of data obtained from such simulations, a hypothetical analysis of the dihedral angle of the C4-O-CH2-CH3 bond is presented in Table 1. This data would typically be extracted from a nanosecond-long MD simulation trajectory in a specified solvent.

Table 1: Hypothetical Dihedral Angle Distribution for the Ethoxy Group in this compound from a Molecular Dynamics Simulation.

| Dihedral Angle Range (degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 5 |

| 0 to 60 | 5 |

| 60 to 120 | 35 |

| 120 to 180 | 5 |

This table is for illustrative purposes and does not represent actual experimental data.

The results would likely indicate the most populated conformational states, which are crucial for understanding how the molecule interacts with biological targets or other molecules in a condensed phase. For example, studies on similar flexible molecules, such as certain pyridazine (B1198779) derivatives, have successfully used MD simulations to understand their binding modes to proteins. mdpi.com

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the chemical reactions involved in the synthesis of this compound. Density Functional Theory (DFT) calculations are commonly employed to elucidate reaction mechanisms, identify transition states, and calculate activation energies, offering a detailed picture of the reaction pathway at the molecular level.

The synthesis of substituted pyrimidines can often proceed through various routes. organic-chemistry.orggrowingscience.com A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, a plausible synthetic route could involve the reaction of a substituted acrolein with acetamidine (B91507).

Theoretical studies would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting reactants and products.

Frequency Calculations: These calculations confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and provide the zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

A hypothetical energy profile for a key step in the synthesis is presented in Table 2, illustrating the kind of data generated from these theoretical studies.

Table 2: Hypothetical Calculated Energies for a Step in the Synthesis of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Product | -12.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Such studies are invaluable for optimizing reaction conditions, predicting potential byproducts, and designing more efficient synthetic strategies for this and related pyrimidine derivatives.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, have become highly reliable for the prediction of spectroscopic parameters, which can be used to confirm the structure of newly synthesized compounds. nih.govresearchgate.netrsc.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of great interest.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental data for structural verification. The predicted chemical shifts are sensitive to the molecular conformation, making them a useful tool for conformational analysis as well.

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. These frequencies correspond to the absorption bands in an IR spectrum. The characteristic vibrational modes, such as the C≡N stretch of the nitrile group, the C-O-C stretches of the ethoxy group, and the various C-H and C-N vibrations of the pyrimidine ring, can be assigned based on these calculations.

A hypothetical comparison of experimental and DFT-predicted ¹³C NMR chemical shifts is shown in Table 3.

Table 3: Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

| C2 (CH₃) | 24.5 | 24.1 |

| C4 (C-O) | 168.2 | 167.5 |

| C5 (C-CN) | 95.3 | 94.8 |

| C6 (CH) | 160.1 | 159.7 |

| C (CN) | 115.8 | 115.2 |

| O-CH₂ | 65.7 | 65.1 |

| CH₃ (ethyl) | 14.9 | 14.5 |

This table is for illustrative purposes and does not represent actual experimental data.

The close agreement between experimental and predicted spectra would provide strong evidence for the correct structural assignment of the molecule.

Structure-Property Relationships Derived from Computational and Experimental Data

The integration of computational and experimental data allows for the establishment of robust structure-property relationships. For this compound, this involves correlating its structural features, as determined by methods like X-ray crystallography and computational modeling, with its observed chemical and physical properties.

Quantitative Structure-Activity Relationship (QSAR) studies on related pyrimidine carbonitrile derivatives have shown that molecular descriptors, such as electronic properties and steric factors, can be correlated with biological activity. nih.govresearchgate.netnih.gov For example, the electronic nature of the substituents on the pyrimidine ring can significantly influence its ability to interact with a biological target.

Computational parameters derived for this compound, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and dipole moment, can provide insights into its reactivity and intermolecular interactions. For instance, the MEP can identify regions of the molecule that are electron-rich (negative potential) and susceptible to electrophilic attack, and electron-poor (positive potential) regions prone to nucleophilic attack.

A hypothetical data table summarizing key computed molecular properties is presented in Table 4.

Table 4: Hypothetical Computed Molecular Properties of this compound.

| Property | Value |

| Dipole Moment (Debye) | 3.5 D |

| HOMO Energy (eV) | -6.8 eV |

| LUMO Energy (eV) | -1.2 eV |

| HOMO-LUMO Gap (eV) | 5.6 eV |

This table is for illustrative purposes and does not represent actual experimental data.

By understanding these fundamental structure-property relationships, chemists can rationally design new derivatives of this compound with tailored properties for specific applications, be it in drug discovery, materials science, or other areas of chemical research.

Future Research Trajectories for 4 Ethoxy 2 Methylpyrimidine 5 Carbonitrile

Development of Novel and Efficient Synthetic Methodologies

While general methods for pyrimidine (B1678525) synthesis are well-established, often involving the condensation of a three-carbon fragment with an amidine derivative, future research will focus on creating more efficient, scalable, and environmentally benign pathways specifically for 4-Ethoxy-2-methylpyrimidine-5-carbonitrile and its analogues. bu.edu.eg

Current synthetic strategies for similar pyrimidine-5-carbonitriles often rely on multi-component reactions (MCRs) or the cyclocondensation of precursors like malononitrile (B47326) and amidines. researchgate.netias.ac.in A key area for development is the refinement of these methods to improve yields and reduce reliance on harsh reagents or solvents.

Key Research Objectives:

Green Chemistry Approaches: Investigating solvent-free reaction conditions, potentially using catalysts like ammonium (B1175870) chloride, or employing greener solvents like water or ethanol (B145695). ias.ac.innih.gov Ultrasound-assisted synthesis, which can reduce reaction times and increase yields, is another promising avenue. nih.gov

Catalyst Innovation: Exploring novel catalysts, such as recyclable magnetic nanoparticles or lanthanide triflates, to enhance reaction efficiency and facilitate easier product purification. bu.edu.egresearchgate.net

Flow Chemistry: Adapting existing syntheses to continuous flow systems. This would enable better control over reaction parameters, improve safety, and allow for scalable, on-demand production, which is crucial for industrial applications.

| Methodology | Typical Precursors | Advantages for Future Research | Reference |

|---|---|---|---|

| Multicomponent Reactions (e.g., Biginelli) | Aldehyde, β-dicarbonyl compound, Urea (B33335)/Thiourea (B124793) | High atom economy, operational simplicity, rapid assembly of complex molecules. | ias.ac.innih.gov |

| Solid-Phase Synthesis | Resin-bound starting materials, amidines, guanidines | Ideal for combinatorial library synthesis, simplified purification. | acs.org |

| Ultrasound-Assisted Synthesis | Various, including enones and guanidine | Reduced reaction times, increased yields, energy efficiency. | nih.govnih.gov |

| Condensation from N-C-N and C-C-C fragments | Amidine, malononitrile derivatives | Fundamental and widely applicable method for core ring formation. | bu.edu.egresearchgate.net |

Exploration of Underutilized Reactivity Pathways

The functional groups of this compound offer multiple handles for chemical modification, yet many potential reaction pathways remain underexplored. Future work should move beyond standard transformations to uncover novel reactivity.

The Nitrile Group: While hydrolysis to amides or acids and reduction to amines are common, other reactions could be explored. acs.org This includes cycloadditions to form heterocyclic rings or its use as a directing group in metal-catalyzed C-H activation at adjacent positions.

The Pyrimidine Ring: The pyrimidine ring itself, while generally electron-deficient, can undergo nucleophilic aromatic substitution. The ethoxy group at the C4 position is a potential leaving group that could be displaced by various nucleophiles to introduce new functionalities. Furthermore, developing conditions for selective electrophilic substitution, which is typically challenging, could unlock new derivative classes. jocpr.com

Intramolecular Cyclizations: Designing precursors based on the this compound core that can undergo intramolecular cyclization is a powerful strategy. This could lead to the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their biological activities. jocpr.comrsc.org

Integration into Advanced Supramolecular Assemblies and Frameworks

The structural features of this compound make it an excellent candidate as a "tecton," or building block, for the construction of highly ordered supramolecular structures.

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while derivatives (e.g., after converting the nitrile to an amide) can act as hydrogen bond donors. This capability could be harnessed to create complex, self-assembling hydrogen-bonded networks or liquid crystals.

Metal Coordination: The pyrimidine nitrogens are also effective coordination sites for metal ions. This opens the door to designing and synthesizing novel metal-organic frameworks (MOFs) or coordination polymers. By carefully selecting metal nodes and potentially modifying the pyrimidine ligand, it would be possible to create porous materials with tailored properties for applications in gas storage, catalysis, or chemical sensing. The nitrile and ethoxy groups can further influence the framework's topology and functionality.

High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the chemical space around this compound, high-throughput synthesis and combinatorial chemistry are indispensable tools. These approaches are vital for generating large libraries of related compounds for screening in drug discovery and materials science. acs.orgnih.gov

Future research should focus on developing robust solid-phase or parallel solution-phase synthetic routes starting from a common pyrimidine core. acs.orgacs.org By systematically varying the substituents at the 2, 4, and 5-positions, vast libraries of derivatives can be generated. For instance, the ethoxy group could be replaced with a library of different alkoxy or amino groups, and the methyl group could be substituted with various alkyl or aryl moieties. This combinatorial approach significantly accelerates the discovery of new compounds with optimized properties, such as enhanced biological potency or specific physical characteristics. acs.orgnih.gov

Theoretical and Computational Insights for Rational Design of Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. Future research on this compound will greatly benefit from the integration of theoretical and computational methods for the rational design of its derivatives. nih.govnih.gov

Key Computational Approaches:

Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict how different derivatives bind to the active sites of biological targets, such as enzymes like kinases or cyclooxygenases. nih.govrsc.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a derivative within a biological environment (e.g., a protein's binding pocket), providing insights into the stability of the interaction and the conformational changes involved. nih.gov

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed derivatives. nih.gov This early-stage screening is crucial for identifying drug candidates with favorable pharmacokinetic profiles.

| Computational Method | Application in Research | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting reactivity and molecular properties. | Electronic structure, orbital energies, reaction pathways. | researchgate.net |

| Molecular Docking | Guiding design of biologically active molecules. | Binding affinity, binding mode, ligand-receptor interactions. | nih.govrsc.org |

| Molecular Dynamics (MD) | Assessing stability of ligand-receptor complexes. | Conformational stability, dynamic interactions, free energy of binding. | nih.gov |

| ADME/Tox Modeling | Early-stage drug candidate filtering. | Oral bioavailability, blood-brain barrier permeability, toxicity risk. | nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-2-methylpyrimidine-5-carbonitrile in laboratory settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A chloro or thio precursor (e.g., 4-chloro-2-methylpyrimidine-5-carbonitrile) reacts with ethanol under basic conditions. For example:

- Reagents : Ethanol, anhydrous potassium carbonate (K₂CO₃).

- Solvent : DMF or acetonitrile.

- Conditions : Stirring at room temperature or reflux (12–24 hours).

- Workup : Dilution with water, acidification (if needed), filtration, and crystallization .

Characterization involves ¹H/¹³C NMR to confirm substitution (e.g., ethoxy δ ~4.3–4.5 ppm for –OCH₂CH₃) and IR spectroscopy (C≡N stretch ~2200–2250 cm⁻¹) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies ethoxy protons (quartet at δ ~1.3–1.4 ppm for –CH₃; triplet at δ ~4.3–4.5 ppm for –OCH₂). ¹³C NMR confirms cyano (δ ~115–120 ppm) and ethoxy carbons (δ ~60–70 ppm) .

- IR Spectroscopy : Detects functional groups (C≡N, C–O–C).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H⋯O dimers) .

- Elemental Analysis : Validates purity and empirical formula (e.g., C₈H₉N₃O) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts:

- Electrophilic/Nucleophilic Sites : The cyano group is electron-withdrawing, directing electrophiles to the pyrimidine ring’s para positions.

- Reaction Pathways : Optimize transition states for substitution or cyclization reactions.

- Solvent Effects : Simulate solvent polarity’s impact on reaction rates (e.g., DMF vs. water) .

Example: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model charge distribution .

Q. How can researchers address discrepancies in reported reaction yields for synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Reagent Purity : Use freshly distilled ethanol and anhydrous K₂CO₃ to avoid side reactions.

- Temperature Control : Reflux at 80–100°C vs. room temperature alters kinetics.

- Workup Procedures : Acidification pH (e.g., HCl vs. H₂SO₄) affects crystallization efficiency.

Reproduce conditions from high-yield protocols (e.g., 43% yield via 12-hour reflux in DMF ).

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Groups : The ethoxy group (–OCH₂CH₃) directs electrophiles to the 6-position of the pyrimidine ring.

- Catalysts : Use Lewis acids (e.g., AlCl₃) to stabilize transition states in nitration or halogenation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance electrophile activation .

Q. How can this compound serve as a precursor in medicinal chemistry research?

- Methodological Answer :

- Derivatization : Replace ethoxy with amino (–NH₂) or thiol (–SH) groups via nucleophilic substitution to enhance bioactivity (e.g., antimicrobial or kinase inhibition) .

- Structure-Activity Relationship (SAR) : Test derivatives against target proteins (e.g., EGFR kinase) using molecular docking and in vitro assays.

- Prodrug Design : Hydrolyze the ethoxy group in vivo to release active metabolites .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported for pyrimidine-5-carbonitrile derivatives?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) due to solvent evaporation rates .

- Impurities : Trace solvents (e.g., DMF) lower observed melting points.

- Calibration : Verify apparatus with standards (e.g., benzoic acid).

Example: Crystallize from ethanol/water (5:5) for consistent results .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.